molecular formula C20H16N2O2S B2439234 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione CAS No. 889287-43-8

7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione

Cat. No.: B2439234
CAS No.: 889287-43-8
M. Wt: 348.42
InChI Key: RGVYQOGXIONOQP-UHFFFAOYSA-N
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Description

7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazole moiety: This step involves the reaction of the chromene intermediate with a phenylhydrazine derivative to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the methoxy or phenyl positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound could be studied for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione would depend on its specific biological activity. Generally, chromene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole moiety might enhance binding affinity to certain targets, while the thione group could participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione: Similar structure but with a hydroxy group instead of a methoxy group.

    2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione: Lacks the methoxy group.

    7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-one: Contains a carbonyl group instead of a thione group.

Uniqueness

The presence of the methoxy group in 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione might enhance its solubility and bioavailability compared to similar compounds

Properties

IUPAC Name

7-methoxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromene-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-19(14-11-21-22(12-14)15-6-4-3-5-7-15)20(25)17-9-8-16(23-2)10-18(17)24-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVYQOGXIONOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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